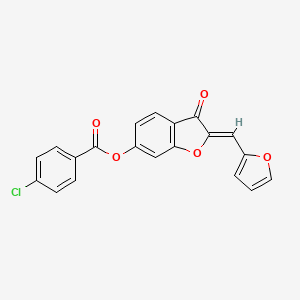

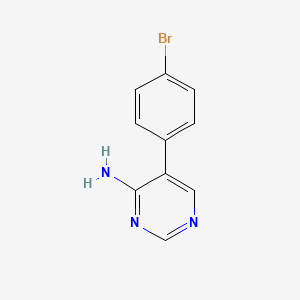

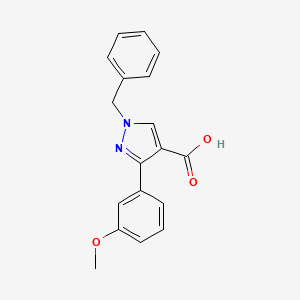

![molecular formula C17H14ClN7O2S B2643710 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941906-02-1](/img/structure/B2643710.png)

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s part of a class of compounds that have been studied for their anti-proliferative effects, particularly against gastric cancer .

Synthesis Analysis

The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in the literature . The process involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with hydrazine .

Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , is a key factor in their biological activity . Quantitative structure-activity relationship (QSAR) studies have been performed to understand the relationship between the molecular structure of these compounds and their anti-cancer effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives include aza-Wittig reactions and reactions with hydrazine . These reactions lead to the formation of the triazolo[4,5-d]pyrimidine core structure .

Scientific Research Applications

Synthesis and Biological Evaluation

Insecticidal Activity : Compounds incorporating a thiadiazole moiety, synthesized using similar heterocyclic chemistry, have been evaluated as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. Such research indicates the potential of heterocyclic compounds in pest control applications (Fadda et al., 2017).

Amplification of Antibiotics : Triazolopyrimidine derivatives have been studied for their ability to amplify the effects of antibiotics like phleomycin against bacterial strains, showcasing their potential role in enhancing antimicrobial therapy (Brown et al., 1978).

Antiasthma Agents : The preparation of triazolopyrimidines as potential antiasthma agents through their activity as mediator release inhibitors further exemplifies the therapeutic applications of such compounds (Medwid et al., 1990).

Antimicrobial and Antitumor Activities : Enaminones, used as building blocks for synthesizing substituted pyrazoles, which include triazolopyrimidine analogues, demonstrate antimicrobial and antitumor activities. This illustrates the versatility of heterocyclic compounds in pharmaceutical research (Riyadh, 2011).

Mechanism of Action

While the exact mechanism of action of the specific compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is not mentioned in the search results, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of gastric cancer cells .

Future Directions

The search results suggest that [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , have potential as anti-cancer agents . Future research could focus on further exploring their anti-cancer effects, optimizing their structures for improved activity, and investigating their safety and efficacy in preclinical and clinical studies.

Properties

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN7O2S/c1-10-6-13(23-27-10)21-14(26)8-28-17-15-16(19-9-20-17)25(24-22-15)7-11-2-4-12(18)5-3-11/h2-6,9H,7-8H2,1H3,(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVQRNBONVJFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

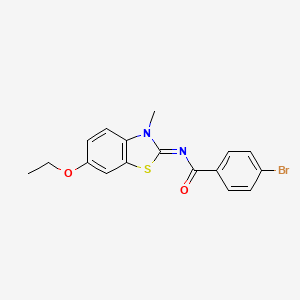

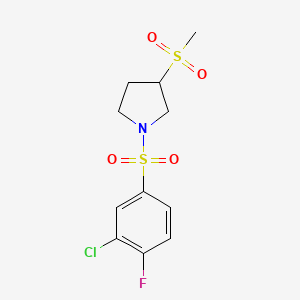

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)

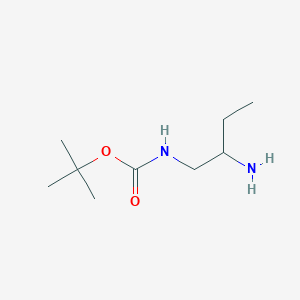

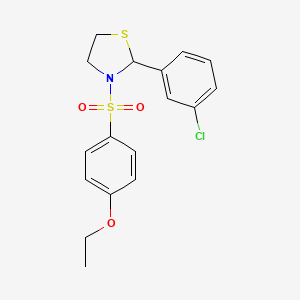

![(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2643630.png)

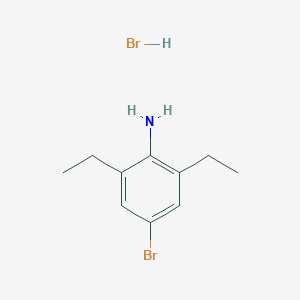

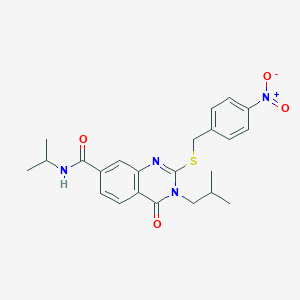

![4-Oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B2643636.png)

![3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2643642.png)

![N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2643645.png)